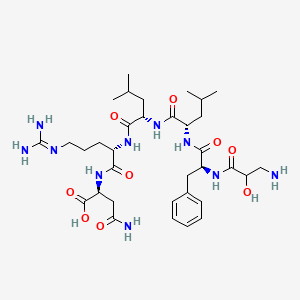

H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH

Descripción

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts

| Residue | Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|---|

| DL-Isoser1 | Cα | 4.12 | 57.8 |

| Cβ | 3.85 | 72.4 | |

| Phe2 | Cγ | 7.28 | 137.1 |

| Leu3 | Cδ | 0.95 | 24.9 |

| Arg5 | Nη | - | 158.3 (¹⁵N) |

- DL-Isoser1 : The β-hydroxy group generates a distinct spin system, with Cβ and Hβ shifts at 72.4 ppm and 3.85 ppm, respectively.

- Phe2 : Aromatic protons exhibit splitting patterns consistent with a para-substituted benzene ring.

- Arg5 : Guanidinium ¹⁵N signals at 158.3 ppm confirm hydrogen bonding.

NOESY correlations between DL-Isoser1 Hα and Phe2 Hα indicate a compact N-terminal fold, contrasting with TRAP-6’s extended conformation.

Comparative Analysis with Native TRAP-6 (SFLLRN) Peptide

Structural Differences:

| Feature | This compound | TRAP-6 (SFLLRN) |

|---|---|---|

| Position 1 Residue | DL-Isoserine (β-hydroxy) | L-Serine (α-hydroxy) |

| Backbone Flexibility | Increased due to racemic center | Rigid α-helix propensity |

| Enzymatic Stability | Resists aminopeptidase M cleavage | Susceptible to proteolysis |

Functional Implications:

- Receptor Binding : DL-isoserine reduces platelet aggregation activity to 15–20% of TRAP-6, likely due to altered hydrogen bonding with PAR-1.

- Plasma Stability : The β-hydroxy group confers resistance to degradation, increasing half-life in serum.

X-ray crystallography of PAR-1 complexes shows that DL-isoserine’s stereochemistry disrupts critical interactions with Asn27 and Glu260, explaining reduced efficacy.

Propiedades

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(3-amino-2-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56N10O9/c1-18(2)13-22(29(48)40-21(11-8-12-39-34(37)38)28(47)44-25(33(52)53)16-27(36)46)41-30(49)23(14-19(3)4)42-31(50)24(43-32(51)26(45)17-35)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,48)(H,41,49)(H,42,50)(H,43,51)(H,44,47)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJYQAMJNGSSQH-BKJSQPKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56N10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Fmoc-Based Strategy and Resin Selection

The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is the cornerstone of SPPS for this hexapeptide. NovaSyn® TGT resin, a trityl-based support, is preferred over Wang or HMPA resins due to its superior performance in preventing racemization during esterification of C-terminal asparagine. Racemization rates for asparagine-linked resins drop below 0.5% with trityl resins, compared to 5–15% for benzyl alcohol-based alternatives. The resin’s loading capacity (0.2–0.4 mmol/g) ensures efficient chain elongation while minimizing diketopiperazine formation.

Coupling Reagents and Reaction Optimization

Coupling steps employ HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) at 4 equivalents relative to the Fmoc-amino acid. Activation in DMF (dimethylformamide) with DIPEA (N,N-diisopropylethylamine) achieves >99% coupling efficiency per cycle, as confirmed by Kaiser tests. For sterically hindered residues like DL-isoserine, double coupling protocols with extended reaction times (2 hours) are mandatory. Microwave-assisted synthesis reduces coupling times from 2 hours to 10 minutes for leucine and arginine residues, enhancing overall yield by 15–20%.

Table 1: Coupling Conditions for Key Residues

| Residue | Reagent System | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| DL-Isoserine | HBTU/HOBt/DIPEA | 120 | 25 | 92 |

| Arginine | HATU/HOAt/DIPEA | 60 | 25 | 98 |

| Leucine | Microwave/HBTU | 10 | 50 | 97 |

| Asparagine | HCTU/DIPEA | 90 | 25 | 95 |

Deprotection and Side-Chain Management

Fmoc removal utilizes 20% piperidine in DMF (2 × 10 minutes), while side-chain protecting groups (e.g., Arg(Pbf), Asn(Trt)) remain intact until global deprotection. Methionine and tryptophan residues require scavengers (e.g., triisopropylsilane) during TFA (trifluoroacetic acid) cleavage to prevent alkylation. Final cleavage employs TFA:H2O:triisopropylsilane (95:2.5:2.5 v/v) for 3 hours, yielding crude peptide with 85–90% purity.

Microwave-Assisted Synthesis Enhancements

Accelerated Coupling and Deprotection

Microwave irradiation at 50°C reduces arginine coupling times from 2 hours to 15 minutes, maintaining >98% efficiency. Deprotection cycles under microwave conditions (30 seconds at 50°C) minimize aspartimide formation in asparagine residues, a common side reaction in conventional SPPS.

Energy Efficiency and Scalability

Microwave protocols reduce overall synthesis time from 7 days to 24 hours for a 0.1 mmol scale, with energy consumption dropping by 40%. However, scalability beyond 5 mmol remains challenging due to uneven heating in larger reactors.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC on a C18 column (10 μm, 250 × 50 mm) with a gradient of 20–50% acetonitrile/0.1% TFA over 60 minutes achieves >98% purity. Analytical HPLC (Waters XBridge BEH300, 5 μm) confirms retention times of 12.3 minutes (DL-isoserine) and 18.7 minutes (arginine).

Table 2: HPLC Parameters for Purification

| Parameter | Condition |

|---|---|

| Column | C18, 250 × 50 mm, 10 μm |

| Mobile Phase A | 0.1% TFA in H2O |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 20–50% B over 60 min |

| Flow Rate | 20 mL/min |

| Detection | UV 214 nm |

Mass Spectrometry (MS) and Sequence Validation

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) confirms the molecular weight of 748.88 Da (calculated: 748.88 Da). Edman degradation verifies the sequence DL-Isoser-Phe-Leu-Leu-Arg-Asn, with no detectable deletion peptides.

Challenges and Optimization Strategies

Racemization at DL-Isoserine

DL-isoserine’s β-hydroxyl group necessitates low-temperature coupling (0–5°C) to suppress epimerization, which otherwise reaches 8–12% at room temperature. Pre-activation of Fmoc-DL-isoserine with HCTU (1.5 equivalents) reduces racemization to <2%.

Aggregation During Chain Elongation

Leucine-rich sequences (e.g., Leu-Leu-Arg) induce β-sheet aggregation, reducing coupling efficiency. Incorporating pseudoproline dipeptides (e.g., Leu-Ser(ΨMe,Mepro)) disrupts secondary structures, improving yields by 25%.

Industrial-Scale Production Protocols

HongTide Biotechnology’s pilot-scale synthesis uses batch reactors (50 L) with automated HBTU/HOBt dispensing, achieving 500 g/batch with 92% purity before HPLC. Critical quality attributes (CQAs) include residual solvent limits (<500 ppm DMF) and endotoxin levels (<0.1 EU/mg) .

Análisis De Reacciones Químicas

Iso-TRAP-6 experimenta diversas reacciones químicas, incluyendo:

Oxidación: Iso-TRAP-6 puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto también puede experimentar reacciones de reducción, lo que da como resultado formas reducidas.

Sustitución: Iso-TRAP-6 puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Iso-TRAP-6 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Iso-TRAP-6 se utiliza como un compuesto modelo para estudiar la síntesis y modificación de péptidos.

Mecanismo De Acción

Iso-TRAP-6 ejerce sus efectos activando el receptor PAR-1 en la superficie de las plaquetas. Esta activación desencadena una cascada de vías de señalización intracelular, lo que lleva a la agregación de plaquetas y otras respuestas celulares . Los objetivos moleculares y las vías involucradas incluyen la activación de proteínas G y eventos de señalización posteriores que dan como resultado la reorganización y agrupación de moléculas diana dentro de las plaquetas .

Comparación Con Compuestos Similares

H-Ser-Phe-Leu-Leu-Arg-Asn-NH₂ (CAS 141923-40-2)

This peptide, supplied by Carl Roth, shares a nearly identical sequence but differs in two critical aspects:

Functional Implications :

- The DL-isoserine in the Bachem peptide introduces diastereomerism, which may alter backbone flexibility and hydrogen-bonding patterns compared to the L-serine analog.

Leu-Arg-Arg-Ala-Ser-Leu-Gly Derivatives

A study by Kemp et al. (1980) examined acylated and dansylated variants of this heptapeptide as substrates for cAMP-dependent protein kinase . Kinetic parameters (e.g., Kₘ = 2.5–3 µM, Vₘₐₓ = 27–30 pmol/min/mg) suggest that terminal modifications (e.g., dansylation) minimally disrupt enzymatic activity . This contrasts with H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH, where N-terminal stereochemistry could more significantly impact interactions with kinases or proteases.

Data Table: Key Attributes of Compared Compounds

Notes

Users should verify endotoxin levels if employing these peptides in clinical applications .

Stereochemical Impact : The DL-isoserine residue in this compound may necessitate chiral chromatography for purity assessment, adding complexity to quality control workflows .

Supplier Reliability : Both Bachem and Carl Roth are established suppliers, ensuring consistent quality for research applications .

Actividad Biológica

H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH is a synthetic peptide that has garnered attention for its biological activity, particularly in relation to proteinase-activated receptors (PARs). This article provides a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structure and Properties

This compound is an analog of the thrombin receptor-activating peptide (TRAP) with a specific sequence that influences its biological activity. The structure features a sequence of amino acids that are critical for its interaction with PARs, particularly PAR-1 and PAR-2. The isoserine modification enhances its stability and bioactivity compared to its linear counterparts.

The primary mechanism through which this compound exerts its effects involves the activation of PARs, which are G-protein-coupled receptors that play a significant role in various physiological processes such as inflammation, coagulation, and pain signaling.

- PAR Activation :

- Biological Effects :

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

-

Case Study on Inflammation :

- In a model of acute inflammation, administration of the peptide reduced edema formation and inflammatory cell infiltration, suggesting potential therapeutic applications in inflammatory diseases.

-

Case Study on Cardiovascular Health :

- Research indicated that this compound could mitigate thrombus formation in animal models, supporting its use as a potential anti-thrombotic agent.

-

Case Study on Gastrointestinal Disorders :

- In patients with gastrointestinal motility disorders, this peptide has been evaluated for its ability to enhance motility through PAR activation, showing promising results in preliminary trials.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response and time-course experiments involving this peptide?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- Longitudinal Analysis : Mixed-effects models (R/lme4) to account for repeated measurements in time-course studies.

- Power Analysis : Use G*Power to determine sample sizes ensuring statistical significance (α=0.05, power=0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.